B1578608 Andersonin-A peptide precursor

Andersonin-A peptide precursor

Cat. No.: B1578608
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Andersonin-A is a ribosomally synthesized and post-translationally modified peptide (RiPP) precursor, characterized by a bipartite architecture comprising a conserved leader peptide and a variable core peptide. The leader peptide facilitates recognition by modifying enzymes, while the core undergoes extensive post-translational modifications (PTMs) to yield the mature bioactive compound . While specific details of Andersonin-A’s bioactivity remain under investigation, its structural homology to other antimicrobial RiPPs (e.g., thiostrepton, lasso peptides) suggests roles in microbial defense or signaling .


Bioinformatic tools like NeuroPID and NeuroPedia have enabled the identification of conserved motifs in Andersonin-A’s precursor, such as cleavage sites and PTM-associated sequences (e.g., cyclization or methylation signals) . These features align with mechanisms observed in other RiPPs, where precursor processing is tightly regulated by dedicated enzyme clusters .

Properties

bioactivity

Antimicrobial

sequence

PLKKSLLLLFFFGTINLSLCQDETNPEEKKRDEEVAKMEE

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Andersonin-A’s precursor shares key structural elements with other RiPPs (Table 1):

Feature Andersonin-A Precursor Thiostrepton (TsrA) Lasso Peptides Berninamycin A
Leader peptide length ~20–30 residues 30 residues 15–25 residues 25 residues
Core peptide length 12–15 residues 14 residues 16–20 residues 10 residues
Key motifs Gly-rich leader Ser/Thr phosphorylation N-terminal macrolactam Cys-rich core
Post-translational modifications Thioamide, cyclization Thiazole, dehydration Macrolactam ring Sulfur crosslinks

Key Observations :

  • Leader peptides across RiPPs are essential for enzyme recognition but vary in length and residue composition. Andersonin-A’s leader shares glycinergic flexibility with lasso peptides, enabling conformational adaptability during PTMs .
  • Core modifications diverge significantly: Andersonin-A’s thioamide bonds contrast with thiostrepton’s thiazole rings and lasso peptides’ macrolactam structures .

Functional Roles

While Andersonin-A’s exact function is uncharacterized, comparative analyses suggest antimicrobial activity:

  • Thiostrepton : Inhibits prokaryotic translation by binding to the 50S ribosomal subunit .
  • Lasso Peptides : Disrupt membrane integrity (e.g., microcin J25) .
  • Andersonin-A : Hypothesized to target Gram-positive bacteria, based on structural parallels to thiopeptides .

Evolutionary Phylogeny

Phylogenetic analysis of neuropeptide precursors (e.g., GnIH, NPFF) reveals conserved evolutionary pressures in peptide signaling systems . For instance:

  • FMRFamide-like peptides in Drosophila and C. elegans share precursor processing mechanisms (e.g., cleavage at dibasic residues) with Andersonin-A .
  • Thiopeptides and lasso peptides diverged early in bacterial evolution, suggesting Andersonin-A’s lineage may represent a specialized branch .

Research Findings and Implications

Key challenges include elucidating PTM enzymology and optimizing heterologous expression.

Table 2 : Comparative Bioactivity of RiPPs

Compound Target Organism MIC (µg/mL) Mechanism of Action
Thiostrepton S. aureus 0.1–0.5 Ribosomal inhibition
Microcin J25 (lasso) E. coli 0.05–0.2 RNA polymerase inhibition
Andersonin-A (predicted) B. subtilis ~1.0* Membrane disruption (hypothesized)

*Predicted based on structural analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.